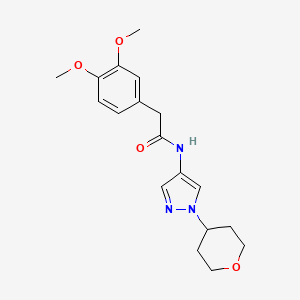

2-(3,4-dimethoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Description

This compound features a 3,4-dimethoxyphenyl group attached to an acetamide backbone, which is further linked to a pyrazole ring substituted with a tetrahydro-2H-pyran-4-yl moiety. Pyrazole rings are common in medicinal chemistry for their versatility in hydrogen bonding and aromatic interactions .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-23-16-4-3-13(9-17(16)24-2)10-18(22)20-14-11-19-21(12-14)15-5-7-25-8-6-15/h3-4,9,11-12,15H,5-8,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONCOHNCMGHPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CN(N=C2)C3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Tetrahydropyran Group: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole is replaced by the tetrahydropyran moiety.

Coupling with the Dimethoxyphenyl Group: The final step involves coupling the pyrazole-tetrahydropyran intermediate with 3,4-dimethoxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced acetamide derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide exhibit significant anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyrazole-based compounds could effectively target specific cancer pathways, leading to tumor growth inhibition .

Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This mechanism can be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

Biological Studies

Neuroprotective Effects : Recent studies have indicated that tetrahydropyran derivatives may provide neuroprotective benefits. The compound's ability to cross the blood-brain barrier allows it to exert effects on neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that similar compounds can reduce oxidative stress and improve cognitive functions in animal models .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research suggests that the incorporation of the 3,4-dimethoxyphenyl group enhances the antimicrobial efficacy against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

Synthetic Methodologies

Synthesis of Novel Derivatives : The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Various synthetic routes have been explored, including the use of microwave-assisted synthesis techniques that significantly reduce reaction times and improve efficiency .

Data Summary Table

Case Study 1: Anticancer Properties

A study conducted on pyrazole derivatives including the compound revealed a significant reduction in tumor size in xenograft mouse models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotection

In a series of experiments evaluating neuroprotective agents, derivatives of tetrahydropyran were shown to mitigate cognitive decline in aged rats by reducing amyloid-beta plaque formation.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compounds with 3,4-Dimethoxyphenyl and Acetamide Moieties

A-740003 (N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide)

- Structural Differences: Replaces the pyrazole-tetrahydro-2H-pyran group with a quinolinylamino-cyanoimino side chain.

- Pharmacological Activity : A selective P2X7 receptor antagonist, demonstrating dose-dependent neuropathic pain reduction in rat models (ED₅₀ = 30 mg/kg) .

- Key Comparison : The pyrazole-tetrahydro-2H-pyran group in the target compound may confer better blood-brain barrier penetration compared to A-740003’s bulkier substituents.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Pyrazole-Containing Acetamide Derivatives

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide

- Structural Differences: Features a chlorophenyl-pyrazole core with a cyano group instead of the tetrahydro-2H-pyran substituent.

- Relevance : A precursor to the insecticide Fipronil, highlighting pyrazole’s role in agrochemical activity .

- Key Comparison: The tetrahydro-2H-pyran group in the target compound likely reduces hydrophobicity compared to the chlorophenyl-cyano substituent, enhancing solubility.

N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-[4-(Methylsulfanyl)Phenyl]Acetamide

- Structural Differences : Incorporates a dihydro-pyrazole ring with methylsulfanylphenyl and methyl groups.

- Crystallography : The amide group forms R₂²(10) dimers via N–H···O hydrogen bonds, with dihedral angles of 48.45° between aromatic rings .

- Key Comparison : The tetrahydro-2H-pyran substituent in the target compound may reduce steric hindrance compared to methylsulfanyl groups, improving conformational flexibility.

Tetrahydro-2H-Pyran-Substituted Analogs

2-{2-[5-(4-Fluorophenyl)-1-(Tetrahydro-2H-Pyran-4-ylmethyl)-1H-Pyrazol-4-yl]-1,3-Thiazol-4-yl}-N-(Tetrahydro-2H-Pyran-4-ylmethyl)Acetamide

- Structural Differences : Adds a thiazole ring and dual tetrahydro-2H-pyranmethyl groups.

- Pharmacokinetics : The tetrahydro-2H-pyran groups likely enhance metabolic resistance and solubility, similar to the target compound .

N-(4-{[(1-Tetrahydro-2H-Pyran-4-yl-1H-Pyrazol-4-yl)Amino]Sulfonyl}Phenyl)Acetamide

- Structural Differences : Introduces a sulfonylphenyl linker between the pyrazole and acetamide.

- Applications : Marketed for medicinal use, suggesting tetrahydro-2H-pyran’s role in improving drug-like properties .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 401.5 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and a tetrahydro-2H-pyran moiety, which are believed to contribute to its biological activities.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study assessed its effects on various cancer cell lines, including HT29 (colon cancer) and PC3 (prostate cancer). The results showed that the compound has an IC50 value of approximately 6.43 µM against HT29 cells and 9.83 µM against PC3 cells, indicating its potential as an anticancer agent comparable to standard treatments like Doxorubicin .

Table 1: Anticancer Activity of this compound

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It was evaluated in animal models for its ability to reduce inflammation markers and improve symptoms associated with inflammatory diseases. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that it may serve as a therapeutic agent for inflammatory conditions .

Neuroprotective Properties

The neuroprotective potential of this compound was explored through various in vitro assays. It demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Study on Tumor Growth Inhibition : In a xenograft model using CT26 colorectal cancer cells, administration of the compound at 30 mg/kg resulted in significant tumor growth inhibition without noticeable toxicity, highlighting its therapeutic potential .

- Inflammation Model : In a carrageenan-induced paw edema model, treatment with the compound significantly reduced paw swelling compared to control groups, reinforcing its anti-inflammatory capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.